molecular formula C₁₄¹³C₆H₂₀FKN₆O₅ B1146686 Raltegravir-13C6 Potassium Salt CAS No. 1391053-33-0

Raltegravir-13C6 Potassium Salt

Cat. No.: B1146686
CAS No.: 1391053-33-0
M. Wt: 488.46
InChI Key:
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Description

Raltegravir-13C6 Potassium Salt (RAL-13C6) is a novel antiviral drug developed by Merck & Co. and has been approved by the U.S. Food and Drug Administration (FDA) for the treatment of HIV infection. RAL-13C6 is a prodrug of raltegravir, which is an integrase inhibitor that works by blocking the integrase enzyme of HIV, thereby preventing the virus from replicating and spreading. RAL-13C6 is the first anti-HIV drug to be approved for use in combination therapy with other antiretroviral drugs, and has been shown to be effective in reducing viral loads and improving clinical outcomes in HIV-infected patients.

Scientific Research Applications

Crystallographic Analysis

A study by Kaduk et al. (2015) solved and refined the crystal structure of Raltegravir potassium using synchrotron X-ray powder diffraction data. This study highlighted the potassium salt crystallizing in space group P21/c with distinctive chains of edge-sharing KO5N2 parallel to the b-axis. The study emphasized the role of coordination to potassium and hydrogen bonds in the solid-state structure of Raltegravir potassium, which could inform the development of new formulations and improved synthesis methods.

Synthesis Methods

Research on the synthesis of Raltegravir potassium has been explored to address the stability issues associated with its key starting materials. Rao et al. (2019) described a new route of synthesis by constructing an oxadiazole ring in a retro synthetic manner. This approach aims to achieve a stable and economically viable synthesis of Raltegravir potassium, presenting an alternative pathway that circumvents the use of unstable starting materials.

Pharmacological Aspects

On the pharmacological front, the cross-resistance profile of two second-generation HIV-1 integrase inhibitors, MK-2048 and compound G, was assessed using a panel of recombinant viruses derived from Raltegravir-treated clinical isolates. The study conducted by Van Wesenbeeck et al. (2010) found that certain mutations resulted in elevated resistance levels against the compounds tested. These findings are crucial for developing new HIV-1 integrase inhibitors with higher genetic barriers and limited cross-resistance to existing treatments.

Mechanism of Action

Target of Action

Raltegravir-13C6 Potassium Salt primarily targets the HIV integrase , a viral enzyme . This enzyme plays a crucial role in the replication of the HIV-1 virus, making it an attractive target for antiretroviral drugs .

Mode of Action

This compound acts as an integrase inhibitor . It prevents the viral genome from being incorporated into the human genome by inhibiting the action of the HIV integrase . This inhibition disrupts the replication cycle of the HIV-1 virus .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the HIV replication cycle . By inhibiting the action of the HIV integrase, this compound prevents the integration of the viral DNA into the host cell’s chromosomes . This disruption in the replication cycle prevents the production of new viruses .

Pharmacokinetics

This compound is absorbed from the gastrointestinal tract . It is primarily metabolized by glucuronidation . Approximately 83% of the drug is bound to human plasma protein, and it is minimally distributed into red blood cells . These properties influence the bioavailability of the drug and its distribution within the body .

Result of Action

The primary result of this compound’s action is the inhibition of HIV-1 replication . By preventing the integration of the viral DNA into the host cell’s chromosomes, the drug disrupts the production of new viruses . This leads to a decrease in the viral load and helps in managing HIV-1 infection .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the conditions in the gastrointestinal tract . Additionally, the drug’s binding to plasma proteins can be influenced by the composition of the plasma

Safety and Hazards

Raltegravir-13C6 Potassium Salt is considered hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation. It is also suspected of damaging fertility or the unborn child .

Biochemical Analysis

Biochemical Properties

Raltegravir-13C6 Potassium Salt plays a significant role in biochemical reactions, particularly in the context of HIV treatment. It interacts with the HIV-1 integrase enzyme, a key player in the viral replication process . The nature of this interaction involves the inhibition of the integrase, thereby preventing the integration of the HIV-1 viral DNA into the host cell chromosomes .

Cellular Effects

This compound has profound effects on various types of cells, especially those infected with HIV-1. By inhibiting the integrase enzyme, it disrupts the viral replication process, thereby influencing cell function . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism related to the viral life cycle .

Molecular Mechanism

The mechanism of action of this compound is primarily through the inhibition of the HIV integrase enzyme . This prevents the viral genome from being incorporated into the human genome . It exerts its effects at the molecular level, including binding interactions with the integrase enzyme, leading to its inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Compared to the commercialized Raltegravir potassium salt, form A did not offer improved chemical stability during acid hydrolysis . Rather, impurity C exhibited higher thermal stability and aqueous stability compared to other Raltegravir solid forms in an acidic medium .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the life cycle of HIV-1 . It interacts with the integrase enzyme, a key player in the viral replication process .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not explicitly detailed in the current literature. It is known that it is absorbed from the gastrointestinal tract and is approximately 83% bound to human plasma protein .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Raltegravir-13C6 Potassium Salt involves the incorporation of six carbon-13 isotopes into the Raltegravir molecule. This can be achieved through a multi-step synthesis pathway that involves the use of various reagents and catalysts.", "Starting Materials": [ "Raltegravir", "Potassium hydroxide", "Carbon-13 labeled reagents", "Solvents (e.g. methanol, ethanol, dichloromethane)" ], "Reaction": [ "Step 1: Synthesis of Raltegravir-13C6", "Start with Raltegravir and add carbon-13 labeled reagents to selectively incorporate six carbon-13 isotopes into the molecule.", "Use appropriate catalysts and reaction conditions to ensure high yield and purity of the product.", "Step 2: Formation of Raltegravir-13C6 Potassium Salt", "Dissolve Raltegravir-13C6 in a suitable solvent (e.g. methanol, ethanol).", "Add potassium hydroxide to the solution and stir until the salt is fully formed.", "Filter the solution to remove any impurities and dry the product under vacuum.", "The final product is Raltegravir-13C6 Potassium Salt." ] }

1391053-33-0

Molecular Formula

C₁₄¹³C₆H₂₀FKN₆O₅

Molecular Weight

488.46

synonyms

N-[(4-Fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxamide-13C6 Potassium Salt; 

Origin of Product

United States

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